molecular formula C13H8F2O B1444931 3-(2,5-Difluorophenyl)benzaldehyde CAS No. 1181359-89-6

3-(2,5-Difluorophenyl)benzaldehyde

Cat. No.: B1444931
CAS No.: 1181359-89-6
M. Wt: 218.2 g/mol
InChI Key: GBFITCIWEFRXII-UHFFFAOYSA-N
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Description

3-(2,5-Difluorophenyl)benzaldehyde is an organic compound with the molecular formula C13H8F2O. It is characterized by the presence of two fluorine atoms attached to the benzene ring, which significantly influences its chemical properties and reactivity. This compound is used in various scientific research applications due to its unique structural features and reactivity.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3-(2,5-Difluorophenyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-(2,5-Difluorophenyl)benzaldehyde involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form stable intermediates. The compound can undergo electrophilic aromatic substitution reactions, where the fluorine atoms influence the electron density of the benzene ring, making it more reactive towards electrophiles . Additionally, the aldehyde group can participate in nucleophilic addition reactions, forming various adducts and intermediates .

Comparison with Similar Compounds

  • 2-Fluorobenzaldehyde
  • 3-Fluorobenzaldehyde
  • 4-Fluorobenzaldehyde

Comparison: 3-(2,5-Difluorophenyl)benzaldehyde is unique due to the presence of two fluorine atoms at specific positions on the benzene ring. This structural feature imparts distinct chemical properties and reactivity compared to its mono-fluorinated counterparts. The difluorinated compound exhibits enhanced stability and reactivity, making it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

3-(2,5-difluorophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O/c14-11-4-5-13(15)12(7-11)10-3-1-2-9(6-10)8-16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFITCIWEFRXII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=CC(=C2)F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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